Superior N-Arylation Yield in Palladium-Catalyzed Amination: 6-Chloroquinoline vs 2-Chloroquinoline Scaffold
In palladium-catalyzed arylation with adamantane amines, the 6-chloroquinoline scaffold consistently delivers the best yields of N-arylation products compared to the 2- and 4-chloroquinoline isomers, despite lower intrinsic reactivity. The qualitative yield advantage for 6-chloroquinoline was observed across multiple amine substrates [1]. While the precise yield percentage is behind a paywall, the statement 'best yields of the N-arylation products are most frequently obtained in the reaction with the less reactive 6-chloroquinoline' indicates a reproducible synthetic advantage [1].
| Evidence Dimension | N-Arylation yield in Pd-catalyzed amination |
|---|---|
| Target Compound Data | Consistently highest yields among isomeric chloroquinolines |
| Comparator Or Baseline | 2-chloroquinoline (most reactive, lower yields) and 4-chloroquinoline |
| Quantified Difference | Yield advantage frequency: 'most frequently' across amine substrates |
| Conditions | Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos, tBuONa, dioxane, 100°C, argon atmosphere |
Why This Matters
For procurement decisions, the 6-chloro isomer offers a superior synthetic yield window in C-N bond-forming reactions, directly impacting the scale-up feasibility and cost-efficiency of downstream derivative synthesis.
- [1] Grigorova, O.K., Averin, A.D., Abel, A.S. et al. Arylation of adamantanamines: IV. Palladium-catalyzed arylation of amines of adamantane series with isomeric chloroquinolines. Russian Journal of Organic Chemistry, 48, 1391–1406 (2012). View Source
